molecular formula C10H13NO3 B556256 (s)-2-(Benzylamino)-3-hydroxypropanoic acid CAS No. 17136-45-7

(s)-2-(Benzylamino)-3-hydroxypropanoic acid

Cat. No. B556256
CAS RN: 17136-45-7
M. Wt: 195.21 g/mol
InChI Key: CTSBUHPWELFRGB-VIFPVBQESA-N
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Description

“(s)-2-(Benzylamino)-3-hydroxypropanoic acid” is a compound that contains a benzylamine and a hydroxypropanoic acid (also known as lactic acid) moiety. Benzylamine is an organic compound consisting of a benzyl group attached to an amine functional group . Hydroxypropanoic acid, or lactic acid, is an organic compound that plays key roles in several biochemical processes .


Chemical Reactions Analysis

Benzylamine can undergo various chemical reactions, including N-alkylation . Lactic acid, being a carboxylic acid, can participate in typical acid-base reactions, esterification, and lactone formation .

Scientific Research Applications

  • Bio-Production of 3-Hydroxypropanoic Acid : 3-Hydroxypropanoic acid, a derivative of (S)-2-(Benzylamino)-3-hydroxypropanoic acid, is a valuable platform chemical with a high demand in the global market. It is used in the industrial production of chemicals like acrylic acid and its derivatives. In its polymerized form, it can be used in bioplastic production. Advances in metabolic engineering and synthetic biology have led to more efficient methods for bio-production of 3-Hydroxypropanoic acid (Jers et al., 2019).

  • Green Chemical Building Blocks : 3-Hydroxypropionic acid is considered a potential building block for organic synthesis or high-performance polymers. However, despite many efforts, no large-scale process is presently available. Catalytic chemical methods offer potential eco-sustainable processes leading to 3-hydroxypropanoic acid (Pina, Falletta, & Rossi, 2011).

  • Peptide Modification and Cell Labeling : A novel amino acid derivative, similar to (S)-2-(Benzylamino)-3-hydroxypropanoic acid, was synthesized for use in peptide modification and live cell labeling. It showed excellent stability in biological media and might be used for cancer cell labeling (Ni et al., 2015).

  • Enzyme-Catalyzed Synthesis : Multistep enzymatic procedures have been developed for synthesizing highly enantiomerically enriched (R)- and (S)-3-heteroaryl-3-hydroxypropanoic acids from racemic substrates (Brem et al., 2009).

  • Synthesis of Novel Amino Acids : Novel unnatural amino acids like 4-Amino-3-(aminomethyl)benzoic acid, which contain a benzylamino group, have been synthesized for use as building blocks in the synthesis of peptidomimetics and combinatorial chemistry (Pascal et al., 2000).

Safety And Hazards

The safety and hazards of “(s)-2-(Benzylamino)-3-hydroxypropanoic acid” would depend on its specific properties. As a general guideline, compounds containing amine and carboxylic acid groups should be handled with care, as they can be corrosive and cause skin and eye irritation .

properties

IUPAC Name

(2S)-2-(benzylamino)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSBUHPWELFRGB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357456
Record name bzl-ser-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-2-(Benzylamino)-3-hydroxypropanoic acid

CAS RN

17136-45-7
Record name bzl-ser-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-L-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-2-(Benzylamino)-3-hydroxypropanoic acid
Reactant of Route 2
(s)-2-(Benzylamino)-3-hydroxypropanoic acid
Reactant of Route 3
(s)-2-(Benzylamino)-3-hydroxypropanoic acid
Reactant of Route 4
(s)-2-(Benzylamino)-3-hydroxypropanoic acid
Reactant of Route 5
(s)-2-(Benzylamino)-3-hydroxypropanoic acid
Reactant of Route 6
(s)-2-(Benzylamino)-3-hydroxypropanoic acid

Citations

For This Compound
1
Citations
M Laurencin, O Tasseau, M Baudy-Floc'h… - Tetrahedron: Asymmetry, 2009
Number of citations: 0

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